molecular formula C22H15ClFN3O3S B11419762 5-chloro-2-(ethylsulfanyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

Cat. No.: B11419762
M. Wt: 455.9 g/mol
InChI Key: MBUKHANVJNLXTO-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethylsulfanyl, and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylsulfanyl group: This step often involves nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the pyrimidine ring.

    Attachment of the benzofuran moiety: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, to attach the benzofuran ring to the pyrimidine core.

    Final functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the benzofuran and pyrimidine rings can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the design of novel inhibitors or modulators of specific enzymes or receptors.

    Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound may also find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H15ClFN3O3S

Molecular Weight

455.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H15ClFN3O3S/c1-2-31-22-25-11-15(23)18(27-22)21(29)26-17-14-5-3-4-6-16(14)30-20(17)19(28)12-7-9-13(24)10-8-12/h3-11H,2H2,1H3,(H,26,29)

InChI Key

MBUKHANVJNLXTO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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